![molecular formula C16H12N2O2S B3127106 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate CAS No. 338398-94-0](/img/structure/B3127106.png)
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate
Overview
Description
“5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate” is a chemical compound with the molecular formula C10H7N2O2S . It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a pyridine ring . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . The specific molecular structure analysis of this compound is not found in the retrieved papers.Scientific Research Applications
Suzuki–Miyaura Coupling Reagents
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate: can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds. It combines chemically distinct fragments under mild conditions. The compound’s stability, functional group tolerance, and ease of preparation make it an excellent choice for this purpose. Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound falls into that category.
Anti-Cancer Agents
While not extensively studied, derivatives of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate could potentially exhibit anti-cancer properties. Researchers have explored related structures for their cytotoxic effects, and further investigations may reveal promising leads for novel anti-tumor agents .
Heterocyclic Synthesis
The thiazole moiety in this compound is part of a heterocyclic ring system. Heterocycles play a crucial role in drug development. Researchers have synthesized related pyranothiazoles with applications against obesity, hyperlipidemia, and atherosclerotic diseases . Investigating the potential of this compound in similar contexts could yield valuable insights.
properties
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-11-14(20-16(19)13-5-3-2-4-6-13)18-15(21-11)12-7-9-17-10-8-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQKQSJUMTKGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228203 | |
Record name | 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate | |
CAS RN |
338398-94-0 | |
Record name | 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338398-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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